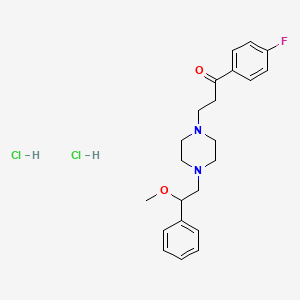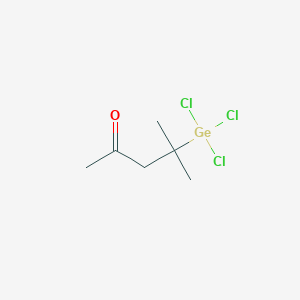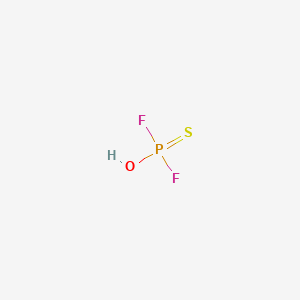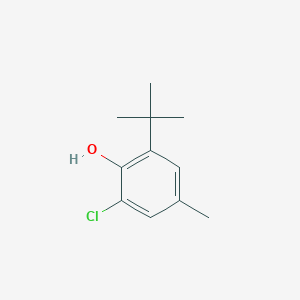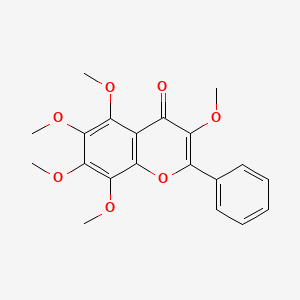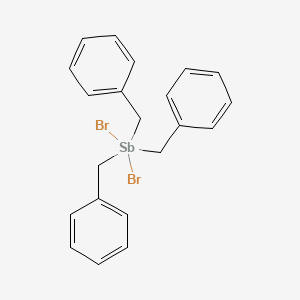
Tribenzyl(dibromo)-lambda~5~-stibane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tribenzyl(dibromo)-lambda~5~-stibane is an organoantimony compound characterized by the presence of three benzyl groups and two bromine atoms attached to a central antimony atom
準備方法
Synthetic Routes and Reaction Conditions
Tribenzyl(dibromo)-lambda~5~-stibane can be synthesized through the reaction of antimony trichloride with benzyl bromide in the presence of a suitable base. The reaction typically proceeds as follows:
- Dissolve antimony trichloride in an appropriate solvent such as dichloromethane.
- Add benzyl bromide to the solution.
- Introduce a base, such as triethylamine, to facilitate the reaction.
- Stir the reaction mixture at room temperature for several hours.
- Isolate the product by filtration and purify it through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions
Tribenzyl(dibromo)-lambda~5~-stibane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state antimony compounds.
Reduction: Reduction reactions can convert this compound to lower oxidation state antimony compounds.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can facilitate substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state antimony compounds.
Reduction: Lower oxidation state antimony compounds.
Substitution: Compounds with different functional groups replacing the bromine atoms.
科学的研究の応用
Tribenzyl(dibromo)-lambda~5~-stibane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of tribenzyl(dibromo)-lambda~5~-stibane involves its interaction with molecular targets through its bromine and benzyl groups. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to alterations in their structure and function. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of oxidative stress.
類似化合物との比較
Similar Compounds
Tribenzyl(dichloro)-lambda~5~-stibane: Similar structure but with chlorine atoms instead of bromine.
Tribenzyl(diiodo)-lambda~5~-stibane: Similar structure but with iodine atoms instead of bromine.
Triphenyl(dibromo)-lambda~5~-stibane: Similar structure but with phenyl groups instead of benzyl groups.
Uniqueness
Tribenzyl(dibromo)-lambda~5~-stibane is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its chloro and iodo analogs
特性
CAS番号 |
13339-83-8 |
|---|---|
分子式 |
C21H21Br2Sb |
分子量 |
555.0 g/mol |
IUPAC名 |
tribenzyl(dibromo)-λ5-stibane |
InChI |
InChI=1S/3C7H7.2BrH.Sb/c3*1-7-5-3-2-4-6-7;;;/h3*2-6H,1H2;2*1H;/q;;;;;+2/p-2 |
InChIキー |
PYTOTHMEQOWCMN-UHFFFAOYSA-L |
正規SMILES |
C1=CC=C(C=C1)C[Sb](CC2=CC=CC=C2)(CC3=CC=CC=C3)(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


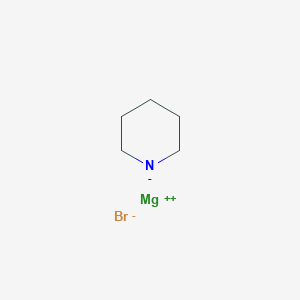
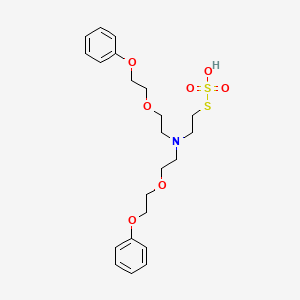

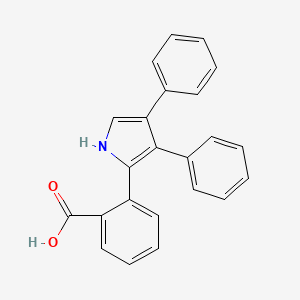
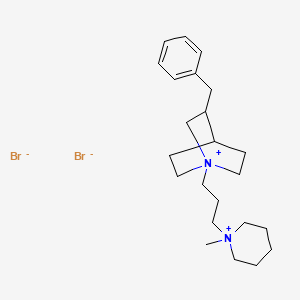
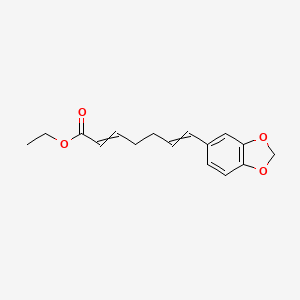
![2-[bis(4-methylphenyl)methoxy]-N,N-dimethylethanamine](/img/structure/B14708248.png)
